Oxycodone-(methoxy-d3)

LC-MS/MS quantification isotope dilution mass spectrometry deuterium isotope effect

Oxycodone-(methoxy-d3) (CAS 160227-46-3), also designated as Oxycodone-D3 (O-methyl-D3), is a stable isotope-labeled analog of the semi-synthetic opioid analgesic oxycodone in which three hydrogen atoms at the 3-O-methyl (methoxy) position of the morphinan backbone are replaced by deuterium. With a molecular formula of C₁₈H₁₈D₃NO₄ and a molecular weight of 318.38 Da, it exhibits a nominal mass shift of +3 Da relative to unlabeled oxycodone (315.36 Da).

Molecular Formula C18H21NO4
Molecular Weight 318.4 g/mol
CAS No. 160227-46-3
Cat. No. B6595005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxycodone-(methoxy-d3)
CAS160227-46-3
Molecular FormulaC18H21NO4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O
InChIInChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,13,16,21H,5-9H2,1-2H3/t13-,16+,17+,18-/m1/s1/i2D3
InChIKeyBRUQQQPBMZOVGD-CLILCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxycodone-(methoxy-d3) CAS 160227-46-3: Deuterated Opioid Internal Standard for LC-MS/MS Bioanalysis


Oxycodone-(methoxy-d3) (CAS 160227-46-3), also designated as Oxycodone-D3 (O-methyl-D3), is a stable isotope-labeled analog of the semi-synthetic opioid analgesic oxycodone in which three hydrogen atoms at the 3-O-methyl (methoxy) position of the morphinan backbone are replaced by deuterium . With a molecular formula of C₁₈H₁₈D₃NO₄ and a molecular weight of 318.38 Da, it exhibits a nominal mass shift of +3 Da relative to unlabeled oxycodone (315.36 Da) [1]. The compound is supplied as a certified reference material (CRM) at 100 μg/mL or 1.0 mg/mL in methanol by Cerilliant (O-005 and O-006, respectively) and is intended exclusively for use as an internal standard in the quantification of oxycodone by GC-MS or LC-MS/MS in urine, serum, plasma, and other biological matrices for clinical toxicology, forensic analysis, and isotope dilution methods .

Why Oxycodone-(methoxy-d3) Cannot Be Replaced by Unlabeled Oxycodone or Other Deuterated Oxycodone Variants in Quantitative LC-MS/MS Workflows


Isotope dilution LC-MS/MS quantification of oxycodone demands an internal standard that co-elutes with the analyte, mirrors its extraction recovery and ionization efficiency, yet remains fully resolvable by mass. Unlabeled oxycodone cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer [1]. Among deuterated options, the position and degree of deuteration critically influence both chromatographic behavior and metabolic pathway tracking: O-methyl-d3 (CAS 160227-46-3) places the stable label on the 3-methoxy group, meaning the deuterium tag is retained through CYP3A4-mediated N-demethylation to noroxycodone but lost upon CYP2D6-mediated O-demethylation to oxymorphone, whereas N-methyl-d3 (CAS 145225-02-1) exhibits the opposite retention pattern [2]. Furthermore, published evidence demonstrates that certain lots of oxycodone-D3 have been found contaminated with oxymorphone at levels sufficient to compromise method validation when low pg/mL quantification limits are required, making vendor qualification and lot-specific purity verification essential procurement criteria that cannot be satisfied by casual interchange of deuterated analogs [3]. These positional, isotopic, and purity factors establish that Oxycodone-(methoxy-d3) occupies a non-substitutable niche in bioanalytical method development.

Quantitative Evidence for Preferring Oxycodone-(methoxy-d3) (CAS 160227-46-3) Over Closest Deuterated Analogs


Mass Shift of +3.02 Da Provides Sufficient MS Resolution with Minimal Chromatographic Retention Time Deviation Compared to +6.04 Da (d6)

Oxycodone-(methoxy-d3) (CAS 160227-46-3) provides a nominal mass increase of +3.02 Da versus unlabeled oxycodone (monoisotopic mass 318.17 Da vs. 315.15 Da), enabling baseline mass resolution in SRM/MRM transitions without isotopic envelope overlap . In comparison, oxycodone-d6 (CAS 152477-91-3) yields a +6.04 Da shift (monoisotopic mass 321.19 Da) . While both satisfy minimum mass-shift requirements for LC-MS/MS, deuterated internal standards with a higher number of deuterium atoms (d6) have been documented to exhibit greater reversed-phase chromatographic retention time shifts relative to the unlabeled analyte compared to d3-labeled analogs, a phenomenon attributed to the deuterium isotope effect on hydrophobic interactions with the stationary phase [1]. For laboratories seeking to minimize deuterium-related retention time divergence — which can complicate peak integration when co-elution with the analyte is assumed — the +3 Da shift of oxycodone-(methoxy-d3) represents a therapeutically informed compromise between mass resolution and chromatographic fidelity.

LC-MS/MS quantification isotope dilution mass spectrometry deuterium isotope effect

Site-Specific O-Methyl-d3 Labeling Enables Pathway-Selective Metabolite Tracking Not Achievable with N-Methyl-d3 or Unlabeled Oxycodone

Oxycodone-(methoxy-d3) bears the deuterium label exclusively at the 3-O-methyl position of the morphinan scaffold. This positional specificity has direct consequences for metabolic fate analysis: CYP3A4-mediated N-demethylation produces noroxycodone that retains the intact O-CD₃ label (noroxycodone-d3), whereas CYP2D6-mediated O-demethylation removes the trideuteriomethoxy group entirely, yielding unlabeled oxymorphone [1]. In contrast, the N-methyl-d3 isotopologue (CAS 145225-02-1) exhibits the inverse labeling pattern — the d3 label is retained in oxymorphone-d3 but lost upon N-demethylation to noroxycodone . Oxycodone-d6 (both positions labeled) cannot distinguish between the two pathways because both metabolites retain deuterium . This pathway-resolved labeling makes Oxycodone-(methoxy-d3) specifically valuable in drug-drug interaction studies where differential CYP3A4 vs. CYP2D6 inhibition must be assessed, as well as in pharmacokinetic investigations requiring separate quantification of N-demethylation and O-demethylation contributions to total oxycodone clearance.

opioid metabolism CYP2D6 O-demethylation CYP3A4 N-demethylation

Cerilliant CRM Pricing: Oxycodone-d3 (O-methyl-d3) Is 7-8% Lower Cost Than Oxycodone-d6 at Equivalent Concentrations

A direct price comparison of Cerilliant certified reference materials reveals that Oxycodone-(methoxy-d3) (CAS 160227-46-3) is consistently priced lower than its d6 counterpart at equivalent concentrations. At 100 μg/mL: O-005 (O-methyl-d3, 100 μg/mL) lists at $42.60 USD, while O-007 (Oxycodone-d6, 100 μg/mL) lists at $46.20 USD — a $3.60 (7.8%) saving per ampule . At 1.0 mg/mL: O-006 (d3, 1.0 mg/mL) lists at $163.00 USD, while O-008 (d6, 1.0 mg/mL) lists at $175.00 USD — a $12.00 (6.9%) saving per ampule . For comparison, unlabeled oxycodone (O-002, 1.0 mg/mL) lists at $29.50 USD — substantially cheaper but unusable as an internal standard in LC-MS/MS due to zero mass shift . The d3 variant thus occupies a cost-optimal position: it delivers the essential isotope-dilution capability at a price point measurably below d6 while remaining the most economical deuterated option meeting the minimum +3 Da mass-shift criterion for reliable SRM/MRM quantification.

procurement cost analysis certified reference material pricing deuterated internal standard

Validated Dual-Role Application: Oxycodone-d3 as Retrodialysis Calibrator Alongside Oxycodone-d6 as Internal Standard in BBB Microdialysis Studies

In a series of published pharmacokinetic studies investigating oxycodone transport across the blood-brain barrier (BBB), Oxycodone-(methoxy-d3) has been explicitly deployed as the retrodialysis calibrator to determine in vivo microdialysis probe recovery, while oxycodone-d6 served as the internal standard for LC-MS/MS quantification [1]. In the seminal Boström et al. (2006) study, oxycodone-D3 was used as the calibrator for microdialysis experiments, with oxycodone-D6 functioning as the internal standard — a dual-isotopologue workflow that permits simultaneous correction for probe recovery variability and analytical instrument variation [2]. This paradigm was subsequently replicated by Bällgren et al. (2024) in a porcine endotoxemia model, where Ringer solution spiked with 44 ng/mL oxycodone-D3 was perfused through microdialysis probes to continuously measure recovery via the retrodialysis-by-calibrator approach, achieving mean recoveries of 36.3 ± 11.0% (blood), 21.8% (brain ISF), and reproducible quantification across compartments [3]. No alternative single deuterated standard can simultaneously fulfill the calibrator and IS roles in the same analytical run without isotopic cross-interference.

microdialysis calibrator blood-brain barrier transport retrodialysis recovery

Documented Oxymorphone Contamination Risk in Oxycodone-d3 Lots Necessitates Vendor Qualification — A Criterion That Differentiates Quality-Controlled Supply from Uncharacterized Material

Bergeron et al. (2009) reported that during development of a simultaneous LC-MS/MS method for oxycodone, oxymorphone, and noroxycodone quantification, oxymorphone was identified as a contaminant in oxycodone-D3 at levels sufficient to compromise the method, given the very low lower limit of quantification (LLOQ) for oxymorphone (10 pg/mL). Even a low-percentage oxymorphone impurity in the internal standard produced unacceptable interference, ultimately forcing the investigators to abandon oxycodone-D3 in favor of the structural analog ethylmorphine as the internal standard [1]. This finding underscores that not all oxycodone-d3 supplies are equivalent: the commercial Cerilliant O-005/O-006 CRM solution specifies a chemical purity of 98% [2], and Cayman Chemical's oxycodone-d3 reference material similarly specifies purity ≥98% . In contrast, generic chemical supplier listings for oxycodone-d3 may quote purity of 95% without providing lot-specific certificates of analysis quantifying oxymorphone carryover . For laboratories operating at low pg/mL quantification limits for oxymorphone, the choice of a vendor that provides batch-specific purity data with impurity profiling is a procurement-critical decision that directly impacts method validation success.

internal standard purity oxymorphone contamination LC-MS/MS method validation

Procurement-Driven Application Scenarios for Oxycodone-(methoxy-d3) (CAS 160227-46-3)


Clinical Toxicology and Forensic Urine Drug Testing by LC-MS/MS

In high-volume clinical toxicology and forensic laboratories performing quantitative confirmation of oxycodone in urine, serum, or plasma by LC-MS/MS, Oxycodone-(methoxy-d3) serves as the stable isotope-labeled internal standard for isotope dilution quantification . The +3 Da mass shift ensures unambiguous MRM transition differentiation from unlabeled oxycodone, while the Cerilliant CRM format (O-005 at 100 μg/mL or O-006 at 1.0 mg/mL) provides ISO/IEC 17025 and ISO 17034 certified traceability for results defensible under regulatory or medico-legal scrutiny [1]. At 7-8% lower per-ampule cost compared to oxycodone-d6, the d3 standard reduces consumable expenditure in laboratories processing thousands of samples annually without compromising quantitative accuracy [2].

CNS Pharmacokinetic Studies Using Brain Microdialysis with Dual-Isotopologue Calibration

For academic and pharmaceutical research groups investigating central nervous system drug disposition of oxycodone via in vivo brain microdialysis, the published dual-isotopologue method — using oxycodone-(methoxy-d3) as the retrodialysis calibrator (typically 44 ng/mL in Ringer perfusate) and oxycodone-d6 as the internal standard — represents a validated experimental framework . This approach enables simultaneous correction for probe recovery variability (via d3 retrodialysis) and LC-MS/MS instrument variation (via d6 IS) within a single analytical batch, with recovery values documented at 36.3 ± 11.0% (blood) and 21.8% (brain ISF) in porcine models [1]. Procurement of both d3 and d6 standards from a single certified vendor ensures consistent isotopic purity and avoids cross-contamination risks that would confound the orthogonal correction scheme.

CYP450-Mediated Drug-Drug Interaction and Metabolic Pathway Phenotyping Studies

Because the deuterium label in Oxycodone-(methoxy-d3) is positioned exclusively at the 3-O-methyl group, the compound enables pathway-resolved metabolite tracking in in vitro hepatocyte or human liver microsome incubation studies . When used as a tracer, the d3 label is retained in noroxycodone (produced by CYP3A4 N-demethylation) but quantitatively lost upon conversion to oxymorphone (CYP2D6 O-demethylation), allowing researchers to independently assess the impact of CYP3A4 inhibitors (e.g., itraconazole, ketoconazole) or CYP2D6 genetic polymorphisms on each metabolic branch [1]. This selectivity is not achievable with oxycodone-d6, which labels both metabolites, or with N-methyl-d3, which labels the opposite pathway.

Abbreviated New Drug Application (ANDA) Method Validation and Pharmaceutical Quality Control

For pharmaceutical companies filing ANDA applications for generic oxycodone formulations, Oxycodone-(methoxy-d3) serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications compliant with USP and EP pharmacopeial traceability requirements . The compound is supplied with detailed Certificates of Analysis providing batch-specific characterization data suitable for inclusion in Drug Master Files (DMF) and ANDA submissions [1]. The ≥98% purity specification, combined with the documented oxymorphone contamination risk awareness from Bergeron et al. (2009), positions this CRM-grade material as a defensible choice for regulatory bioanalytical method validation under FDA Guidance for Industry (2018) [2].

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